![molecular formula C28H32FN5O3S B610685 Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

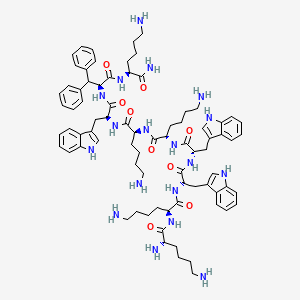

Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Übersicht

Beschreibung

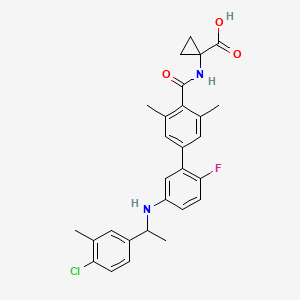

SAR348830 is a novel, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK). This compound has shown significant promise in targeting ALK, which is implicated in various cancers, particularly anaplastic large cell lymphoma and non-small cell lung cancer .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for SAR348830 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C28H32FN5O3S and a molecular weight of 537.65 g/mol . The preparation typically involves organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure. Industrial production methods would likely involve scaling up these synthetic routes while ensuring purity and yield through rigorous quality control processes .

Analyse Chemischer Reaktionen

SAR348830 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Interaktion mit ALK konzentrieren. Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen wie folgenden teilzunehmen:

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren, wodurch sich möglicherweise seine Aktivität und Stabilität verändern.

Substitutionsreaktionen: Diese Reaktionen können funktionelle Gruppen einführen oder ersetzen, was die inhibitorischen Wirkungen der Verbindung auf ALK verstärken oder verringern kann. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, die die gewünschten Transformationen ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von SAR348830 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

SAR348830 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Die Verbindung wird als Werkzeug zur Untersuchung der Hemmung von ALK und seiner Auswirkungen auf verschiedene biochemische Pfade verwendet.

Biologie: Forscher verwenden SAR348830, um die Rolle von ALK in zellulären Prozessen und seine Auswirkungen auf die Krebsbiologie zu untersuchen.

Medizin: SAR348830 wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebsarten untersucht, die ALK-Mutationen oder -Überproduktion aufweisen.

Industrie: Die inhibitorischen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung gezielter Therapien und diagnostischer Werkzeuge zur Krebsbehandlung

Wirkmechanismus

SAR348830 entfaltet seine Wirkung durch selektive Hemmung der anaplastischen Lymphomkinase. Die Verbindung bindet an die ATP-Bindungsstelle von ALK und verhindert so seine Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört nachgeschaltete Signalwege, die für die Proliferation und das Überleben von Krebszellen entscheidend sind. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die ALK-Signalkaskade, die eine wichtige Rolle beim Wachstum und der Aufrechterhaltung bestimmter Krebszellen spielt .

Wirkmechanismus

SAR348830 exerts its effects by selectively inhibiting anaplastic lymphoma kinase. The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the ALK signaling cascade, which plays a vital role in the growth and maintenance of certain cancer cells .

Vergleich Mit ähnlichen Verbindungen

SAR348830 ist einzigartig in seiner hohen Potenz und Selektivität für ALK im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Crizotinib: Ein weiterer ALK-Inhibitor, jedoch mit breiterer Aktivität gegen andere Kinasen.

Ceritinib: Ein potenterer ALK-Inhibitor, jedoch mit anderen pharmakokinetischen Eigenschaften.

Alectinib: Bekannt für seine hohe Selektivität und Wirksamkeit bei der Behandlung von ALK-positiven Krebsarten. SAR348830 zeichnet sich durch seine spezifische Zielrichtung auf ALK und sein Potenzial für weniger Off-Target-Effekte aus

Eigenschaften

IUPAC Name |

[7-(5-fluoro-2-methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidin-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O3S/c1-17(2)37-23-14-19(34-11-9-33(3)10-12-34)6-7-21(23)31-28-30-15-24-27(32-28)26(25(16-35)38-24)20-13-18(29)5-8-22(20)36-4/h5-8,13-15,17,35H,9-12,16H2,1-4H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGFJBGNAEJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)CO)C5=C(C=CC(=C5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

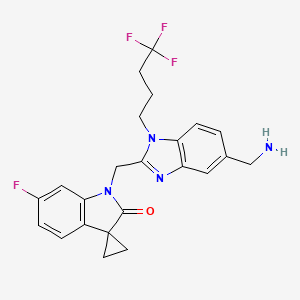

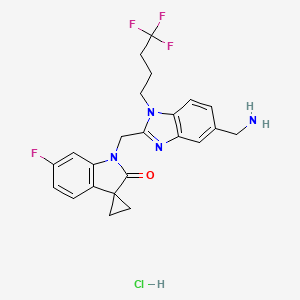

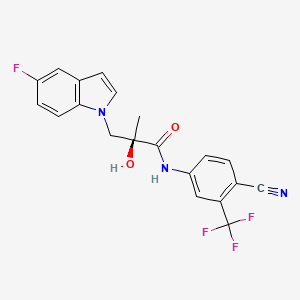

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)